N-(2-cyano-4,5-dimethoxyphenyl)-2-(2-ethylpiperidin-1-yl)acetamide
Overview
Description
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2-ethylpiperidin-1-yl)acetamide is a synthetic organic compound. It belongs to a class of compounds known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes a cyano group, methoxy groups, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-2-(2-ethylpiperidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route might include:
Formation of the Intermediate: Starting with 2-cyano-4,5-dimethoxybenzaldehyde, the intermediate can be synthesized through a series of reactions including nitration, reduction, and alkylation.
Piperidine Ring Introduction: The intermediate is then reacted with 2-ethylpiperidine under specific conditions to form the final product.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2-ethylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-2-(2-ethylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways that regulate physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide
- N-(2-cyano-4,5-dimethoxyphenyl)-2-(2-propylpiperidin-1-yl)acetamide
Uniqueness
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2-ethylpiperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylpiperidine moiety may provide different pharmacokinetic and pharmacodynamic profiles compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2-ethylpiperidin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-14-7-5-6-8-21(14)12-18(22)20-15-10-17(24-3)16(23-2)9-13(15)11-19/h9-10,14H,4-8,12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHXPQKQVKPAAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC(=O)NC2=CC(=C(C=C2C#N)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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